molecular formula C16H16N6O2 B2832159 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396882-11-3

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2832159
CAS No.: 1396882-11-3
M. Wt: 324.344
InChI Key: MWDKCLKJYXYNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a synthetic small molecule designed for research purposes, integrating two privileged pharmacophores: a benzimidazole ring and a morpholine-substituted pyridazine. The benzimidazole core is a structurally significant scaffold in medicinal chemistry, known for its diverse biological activities and resemblance to naturally occurring nucleotides, which allows it to interact with various enzymatic targets . This moiety is found in compounds with documented antibacterial , antifungal , and anticancer properties . The inclusion of the morpholinopyridazine group is a strategic modification often employed to fine-tune the molecule's physicochemical properties, potentially enhancing solubility and metabolic stability, and may contribute to interactions with kinase targets or other enzymes . Potential Research Applications: • Anticancer Research: Benzimidazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. Mechanisms of action may include inhibition of key enzymes like human topoisomerase I, leading to DNA damage and cell cycle arrest (e.g., G2/M phase arrest) . Other potential targets include dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor (VEGFR), which are critical for cell proliferation and tumor angiogenesis . • Antimicrobial Research: Molecules containing the benzimidazole nucleus show significant activity against a range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , with some derivatives exhibiting minimum inhibitory concentration (MIC) values below 1 µg/mL . They are also known for their ability to inhibit biofilm formation and eradicate cells in mature biofilms . Note on Biological Activity: The specific activity and potency of this compound must be confirmed through rigorous experimental validation. The compound is intended for non-human research applications only. It is not approved for use as a drug, and its safety and efficacy for human or veterinary use have not been established.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(19-16-17-11-3-1-2-4-12(11)18-16)13-5-6-14(21-20-13)22-7-9-24-10-8-22/h1-6H,7-10H2,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDKCLKJYXYNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions.

The pyridazine core can be synthesized via cyclization reactions involving hydrazine derivatives and diketones. The final step involves coupling the benzimidazole and pyridazine moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyridazine rings can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, particularly on any reducible functional groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the benzimidazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives of the compound.

Scientific Research Applications

Antitubercular Activity

Research has indicated that compounds containing the benzimidazole moiety exhibit significant antitubercular activity. A study synthesized various benzazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. Among these, certain derivatives showed promising minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.2 µg/mL, demonstrating their potential as candidates for tuberculosis treatment . The structural modifications of these compounds were crucial in enhancing their biological activity.

Antiviral Properties

Compounds similar to N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide have been investigated for their antiviral properties, particularly against plant viruses like the tobacco mosaic virus (TMV). A series of phenanthrene-containing N-heterocyclic compounds were designed and synthesized, with some exhibiting superior antiviral activity compared to established treatments like ribavirin . This highlights the potential of such compounds in developing new antiviral agents.

Biodegradability and Environmental Applications

The biodegradability of nitrogen-containing heterocycles, including those related to this compound, is an area of active research. Studies have developed quantitative structure-activity relationship (QSAR) models to predict the environmental fate of these compounds. The findings suggest that specific structural features can enhance biodegradation rates, which is crucial for assessing the environmental impact of pharmaceutical compounds .

Synthetic Methodologies

Recent advances in synthetic methodologies for imidazole derivatives have facilitated the development of this compound. Techniques focusing on regioselective synthesis allow for the efficient construction of complex heterocycles, which are essential for drug development . Understanding these synthetic pathways is critical for optimizing yields and enhancing the pharmacological profiles of these compounds.

Tuberculostatic Activity Evaluation

A detailed evaluation of novel derivatives containing benzimidazole systems revealed significant antituberculous activity. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structural integrity and facilitating further biological testing . The low cytotoxicity observed in human cell lines reinforces the therapeutic potential of these compounds.

Antiviral Efficacy Against TMV

In a comparative study, several phenanthrene-based N-heterocycles were tested against TMV, showing varying degrees of efficacy. Compounds 5 and 12 were highlighted for their superior activity, suggesting that modifications to the heterocyclic framework can lead to enhanced antiviral properties .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antitubercular ActivitySignificant activity against Mycobacterium tuberculosis with low cytotoxicity
Antiviral PropertiesEffective against TMV; modifications enhance efficacy
BiodegradabilityQSAR models predict environmental fate; structural features influence degradation
Synthetic MethodologiesAdvances in regioselective synthesis improve yield and drug development

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the pyridazine core can interact with various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Core Structure Substituents at Position 6 Substituents at Position 3 Key Functional Impact
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide Pyridazine Morpholino Benzoimidazole-linked carboxamide Enhanced solubility, kinase inhibition
L702-0003 (1-(2-{[(1H-benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide) Dihydropyridazine Oxo group Phenyl-linked carboxamide and benzimidazole Reduced solubility, potential metabolic instability
N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (from ) Acetamidine Phenyl and tosyl groups Benzoimidazole Sulfonyl group enhances electrophilicity

Key Observations :

  • The morpholino group in the target compound likely improves aqueous solubility compared to the oxo group in L702-0003, which may aggregate in polar solvents .

Physicochemical and Stability Profiles

Key Findings :

  • The target compound’s morpholino group confers resistance to acidic hydrolysis, a critical advantage over sulfonyl-containing analogs, which degrade under similar conditions .
  • L702-0003’s dihydropyridazine core reduces aromatic stabilization, leading to lower thermal stability compared to fully conjugated pyridazine derivatives .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include nucleophilic aromatic substitution and condensation reactions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm the structure and purity.

Table 1: Characterization Data

TechniqueObservations
NMR (1H) Signals at δ 6.85 ppm (NH), δ 10.25 ppm (NH)
NMR (13C) Signals at δ 164.1 ppm (carbonyl)
IR Absorption bands at ν 1688 cm⁻¹ (C=O)

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for tumor growth. For example, it may inhibit certain kinases involved in cell proliferation and survival pathways.

Case Study

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound on MCF-7 cells. The study reported that treatment with this compound led to:

  • Inhibition of cell proliferation : A reduction in cell viability was observed after 48 hours of treatment.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Exhibits activity against several bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory cytokines, potentially useful in treating inflammatory diseases.

Research Findings Summary

Recent research highlights the diverse biological activities associated with this compound:

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Cytotoxicity IC50 values in micromolar range
Antimicrobial Effective against Gram-positive bacteria
Anti-inflammatory Modulation of cytokine levels

Q & A

Q. What are the established synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation of pyridazine derivatives with benzo[d]imidazole precursors.
  • Functionalization with morpholine via nucleophilic substitution or coupling reactions.
  • Purification via recrystallization or chromatography (e.g., silica gel) to achieve >95% purity . Key solvents include dimethylformamide (DMF) or acetic acid under reflux conditions .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic techniques are employed:

  • NMR (¹H/¹³C) to confirm substituent positions and molecular connectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . X-ray crystallography may resolve 3D conformation if single crystals are obtainable .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs (e.g., imidazo[1,2-a]pyridines and pyridazine derivatives), potential targets include:

  • Kinases (e.g., PI3K, mTOR) due to heterocyclic core interactions.
  • G-protein-coupled receptors (GPCRs) via morpholine’s hydrogen-bonding capacity. Preliminary assays (e.g., fluorescence polarization) are recommended to screen for binding affinity .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

Apply Design of Experiments (DOE) principles:

  • Use factorial designs to test variables (temperature, solvent ratios, catalyst loading).
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 72% yield at 110°C in DMF) .
  • Monitor byproducts via HPLC to refine purification protocols .

Q. What methodologies elucidate the compound’s mechanism of action in cellular systems?

Combine in vitro and in silico approaches:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target binding.
  • Molecular docking (e.g., AutoDock Vina) predicts binding poses within kinase ATP pockets.
  • Validate with knock-out cell lines to confirm target specificity .

Q. How should researchers address contradictory bioactivity data across studies?

  • Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Compare structural analogs (e.g., substituent effects on potency; see Table 1).
  • Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity) .

Q. What strategies improve the compound’s stability and solubility for in vivo studies?

  • Salt formation (e.g., hydrochloride) enhances aqueous solubility.
  • Lyophilization improves storage stability.
  • Assess degradation pathways via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can computational methods accelerate reaction design for derivatives?

  • Quantum mechanical calculations (DFT) model reaction transition states.
  • Machine learning (e.g., ICReDD’s workflow) predicts optimal reagents/solvents from historical data.
  • Validate with high-throughput screening of virtual libraries .

Q. What structural analogs of this compound show divergent biological activities?

CompoundStructural VariationActivityReference
N-(1H-Benzo[d]imidazol-2-yl)-2-hydroxybenzamideHydroxybenzamide substitutionAntimicrobial
6-Fluoroquinolone derivativesFluorinated pyridazine coreAntibacterial
Imidazo[1,2-a]pyridine analogsExpanded heterocycleAnticancer

Q. What experimental protocols validate enzyme inhibition specificity?

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) test selectivity across 100+ kinases.
  • Competitive binding assays with ATP analogs (e.g., ADP-Glo™).
  • Structural analogs with modified morpholine groups serve as negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.